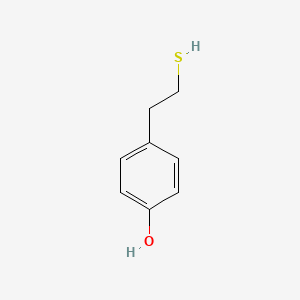

4-(2-Mercaptoethyl)phenol

Description

Significance of Aryl Thioether-Phenol Conjugates in Contemporary Chemistry

Aryl thioether-phenol conjugates, the class of compounds to which 4-(2-Mercaptoethyl)phenol belongs, are of considerable importance in modern chemistry. The thioether linkage (C-S-C) is a key structural motif found in numerous biologically active molecules and functional materials. When combined with a phenolic group, the resulting conjugate exhibits a unique set of properties.

The phenol (B47542) group, with its acidic proton and electron-rich aromatic ring, can participate in hydrogen bonding and various electrophilic and nucleophilic aromatic substitution reactions. libretexts.org The thiol group, on the other hand, is a potent nucleophile and can be readily oxidized to form disulfide bonds, a reaction crucial in protein folding and polymer chemistry. The interplay between these two functional groups within the same molecule allows for a wide range of chemical transformations and applications.

In medicinal chemistry, the aryl thioether-phenol scaffold is explored for the development of novel therapeutic agents. These compounds can exhibit antioxidant properties due to the ability of both the phenol and thiol groups to scavenge free radicals. mdpi.com Furthermore, the thiol group can interact with biological targets such as cysteine residues in proteins, leading to potential enzymatic inhibition or modulation of cellular pathways. nih.gov

In materials science, these conjugates are utilized as monomers for the synthesis of advanced polymers with specific properties like thermal stability, optical activity, and metal-binding capabilities. The ability of the thiol group to form strong bonds with metal surfaces also makes them suitable for creating self-assembled monolayers and modifying the surfaces of nanoparticles.

Interdisciplinary Relevance as a Foundational Chemical Entity

The interdisciplinary relevance of this compound stems from its foundational nature as a chemical entity that bridges different scientific domains. Its applications extend from pure organic synthesis to biochemistry, pharmacology, and materials science.

Bioconjugation: The thiol group of this compound provides a reactive handle for bioconjugation, the process of linking molecules to biological macromolecules like proteins or nucleic acids. researchgate.netnih.gov This is particularly valuable in the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody that specifically targets cancer cells.

Antioxidant Research: The phenolic and thiol moieties both contribute to the antioxidant capacity of the molecule, making it a subject of interest in studies on oxidative stress and related diseases. nih.gov

Coordination Chemistry: The sulfur and oxygen atoms can act as ligands, coordinating with metal ions to form stable complexes. researchgate.netresearchgate.net This property is exploited in the design of catalysts, sensors, and metal-chelating agents for environmental remediation.

Polymer Chemistry: As a bifunctional monomer, it can be used to synthesize polymers with tailored properties. google.com The phenol group can be part of a polyester (B1180765) or polycarbonate backbone, while the thiol group can be used for cross-linking or post-polymerization modification.

Historical Context of Compound Characterization and Preliminary Synthesis

While the specific historical details of the first synthesis and characterization of this compound are not extensively documented in readily available literature, the synthesis of phenolic thioethers, in general, has a long history. Early methods often involved the reaction of a phenol with a sulfur-containing electrophile or the coupling of an aryl halide with a thiol. d-nb.infothieme-connect.com

Classic methods for the preparation of phenolic thioethers included refluxing a methylthio-phenol with an organic halide. google.com Over the years, more sophisticated methods have been developed, including transition-metal-catalyzed cross-coupling reactions, which offer milder reaction conditions and broader substrate scope. thieme-connect.com The synthesis of this compound itself can be envisioned through several synthetic routes, likely involving the protection of one functional group while reacting the other, followed by deprotection.

The characterization of such compounds relies on standard analytical techniques. farmaciajournal.com Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be used to elucidate the carbon-hydrogen framework, while Infrared (IR) spectroscopy would confirm the presence of the O-H (phenol) and S-H (thiol) stretching vibrations. Mass spectrometry would be employed to determine the molecular weight and fragmentation pattern of the molecule. farmaciajournal.com

Overview of Research Trajectories and Academic Significance

Current and future research involving this compound and related aryl thioether-phenol conjugates is directed towards several key areas:

Development of Novel Radiopharmaceuticals: The chelating properties of molecules containing thiol and phenol groups make them suitable for complexing with radionuclides like technetium-99m for diagnostic imaging applications. iaea.orgacs.org

Advanced Drug Delivery Systems: The ability to form disulfide bonds that are cleavable under the reducing conditions found inside cells makes these compounds attractive for creating stimuli-responsive drug delivery systems. nih.gov

Design of "Click" Chemistry Reagents: The thiol group can participate in "click" reactions, such as thiol-ene and thiol-yne additions, which are highly efficient and selective reactions used for assembling complex molecules. researchgate.net

Synthesis of Functional Polymers and Materials: Research continues into the use of these compounds as monomers to create polymers with specific optical, electronic, or self-healing properties.

Probing Biological Systems: As a tool compound, this compound can be used to study the role of specific cysteine residues in proteins and to develop new probes for biological imaging. frontiersin.org

The academic significance of this compound lies in its versatility and the fundamental chemical principles it embodies. It serves as an excellent model system for studying the reactivity of bifunctional molecules and for developing new synthetic methodologies. Its continued exploration is likely to lead to further advancements in both fundamental and applied chemistry.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₈H₁₀OS | nih.gov |

| Molecular Weight | 154.23 g/mol | guidechem.com |

| CAS Number | 67382-72-3 | guidechem.com |

| Boiling Point | 125 °C (at 1 Torr) | guidechem.com |

| Density | 1.144 g/cm³ (Predicted) | guidechem.com |

| LogP | 1.86450 | guidechem.com |

| PSA (Polar Surface Area) | 59.03 Ų | guidechem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-sulfanylethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c9-8-3-1-7(2-4-8)5-6-10/h1-4,9-10H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUIFRGVMIQIBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCS)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies and Chemical Transformations

Advanced Strategies for the Synthesis of 4-(2-Mercaptoethyl)phenol

The construction of this compound can be approached through various strategic pathways, primarily involving the formation of the carbon skeleton followed by the introduction of the thiol functionality. These strategies often begin with readily available phenolic precursors.

While direct nucleophilic aromatic substitution (SNAr) on an unactivated phenol (B47542) ring is challenging, the principles of SNAr can be applied to precursors where the aromatic ring is activated by electron-withdrawing groups. However, a more common and practical approach for this specific target molecule involves nucleophilic substitution on the ethyl side chain of a suitable precursor.

A key strategy involves the synthesis of an intermediate like 4-(2-haloethyl)phenol (e.g., 4-(2-bromoethyl)phenol or 4-(2-chloroethyl)phenol). This intermediate can then react with a sulfur-containing nucleophile to introduce the desired thiol group.

Key Nucleophilic Reactions for Thiol Introduction:

Reaction with Thiourea: A classic method involves reacting the halo-precursor with thiourea to form a stable isothiouronium salt. This salt is then hydrolyzed under basic conditions to yield the thiol. This method is advantageous as it avoids the direct use of odorous and reactive sulfide (B99878) reagents.

Reaction with Hydrosulfides: Direct displacement of the halide with a hydrosulfide salt, such as sodium hydrosulfide (NaSH), is another viable route. This reaction is typically carried out in a polar solvent. Careful control of reaction conditions is necessary to minimize the formation of the corresponding thioether as a byproduct.

Reaction with Thioacetate: An alternative involves reacting the halide with potassium thioacetate. The resulting thioester is then hydrolyzed under acidic or basic conditions to furnish the final thiol. This two-step process offers a milder alternative to direct thiolation.

The reactivity of the starting aryl halide is a critical factor. The presence of electron-attracting groups on the aromatic ring can activate the halide for nucleophilic displacement, and strongly basic nucleophiles can also facilitate the reaction libretexts.org. Transition-metal-free, acid-mediated methods have also been developed for synthesizing aryl sulfides from thiols, which proceed through a sulfonium salt intermediate followed by nucleophilic substitution organic-chemistry.org.

| Reagent | Intermediate | Key Advantages | Potential Drawbacks |

|---|---|---|---|

| Thiourea | Isothiouronium salt | Uses stable, non-odorous solid; avoids disulfide formation. | Requires a subsequent hydrolysis step. |

| Sodium Hydrosulfide (NaSH) | Thiolate anion | Direct, one-step conversion. | Potential for over-reaction to form thioether; reagent is odorous. |

| Potassium Thioacetate | Thioester | Milder conditions; intermediate is stable. | Requires a subsequent hydrolysis step. |

Electrophilic aromatic substitution (SEAr) provides a powerful method for constructing the carbon skeleton of precursors to this compound. The hydroxyl group of phenol is a strong activating group and an ortho-, para-director, making the para-position highly susceptible to electrophilic attack.

One prominent pathway begins with a Friedel-Crafts acylation of phenol or a protected phenol derivative. For instance, reacting phenol with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) yields 4-hydroxyacetophenone. The resulting ketone can then be reduced to form 4-hydroxyphenethyl alcohol.

A related approach involves the haloalkylation of a phenol derivative. A patented method describes the synthesis of a precursor, 4-(2'-methoxyethyl)phenol, starting with the bromination of 4-hydroxyacetophenone google.comgoogle.com. This initial electrophilic substitution sets the stage for subsequent functional group manipulations. Another synthetic route involves reacting phenol with acetic anhydride, followed by the addition of 1,2-dihaloethylene to the benzene ring to obtain a (4-beta-haloethyl)phenyl acetate intermediate patsnap.com.

The key steps in these pathways are:

Acylation/Alkylation: Introduction of a two-carbon chain at the para-position of the phenol ring.

Reduction: Conversion of a carbonyl group (from acylation) to a methylene group.

Functional Group Interconversion: Conversion of the terminal group on the ethyl chain (e.g., a hydroxyl or methoxy group) into a thiol.

The synthesis of this compound heavily relies on the strategic manipulation of functional groups on key precursors, most notably 4-hydroxyphenethyl alcohol (also known as tyrosol) nih.govthegoodscentscompany.comwikipedia.orgymdb.cabiosynth.comfishersci.ca.

Synthesis of the Key Precursor: 4-Hydroxyphenethyl Alcohol

From Phenol: A method involves the oxyalkylation of 2,6-di-tert-butylphenol with ethylene oxide, catalyzed by anhydrous tin tetrachloride, followed by dealkylation with aqueous hydrobromic acid google.com.

From 4-Acetoxystyrene: A high-yield process starts with the epoxidation of 4-acetoxystyrene using a percarboxylic acid. The resulting oxirane is then catalytically hydrogenated to 4-acetoxyphenethyl alcohol, which is subsequently saponified to yield 4-hydroxyphenethyl alcohol google.comgoogle.com.

Conversion of 4-Hydroxyphenethyl Alcohol to the Target Thiol Once 4-hydroxyphenethyl alcohol is obtained, the primary alcohol group must be converted into a thiol. This is a critical functional group interconversion.

Conversion to an Alkyl Halide: The alcohol can be converted into a good leaving group, typically a halide. For example, treatment of 4-hydroxyphenethyl alcohol with concentrated hydrochloric acid at elevated temperatures yields 4-(2-chloroethyl)phenol ntnu.no. Similarly, reaction with hydrobromic acid can produce 4-(2-bromoethyl)phenol.

Conversion to a Thiol: The resulting 4-(2-haloethyl)phenol is then subjected to one of the nucleophilic substitution reactions described in section 2.1.1 (e.g., reaction with thiourea, NaSH, or potassium thioacetate) to install the thiol group.

An alternative interconversion is the Mitsunobu reaction, which can convert alcohols to various functional groups, including thiols, by using a suitable nucleophile ias.ac.in.

Catalytic systems are integral to achieving efficient and selective synthesis of this compound and its precursors. Catalysts are employed to lower activation energies, improve reaction rates, and direct the selectivity of reactions, often under milder conditions than stoichiometric methods.

Examples of Catalysis in the Synthetic Pathway:

Hydrogenation Catalysts: The reduction of carbonyl groups or the hydrogenation of oxirane rings often employs heterogeneous catalysts. Palladium on carbon (Pd/C) is a widely used catalyst for these transformations. For instance, the reduction of 4-acetoxyphenyl oxirane to 4-acetoxyphenethyl alcohol is effectively carried out with Pd/C google.com. Other suitable catalysts include platinum on carbon (Pt/C), ruthenium on carbon (Ru/C), and Raney Nickel google.com.

Lewis Acid Catalysts: Friedel-Crafts reactions, a cornerstone of electrophilic aromatic substitution, require Lewis acid catalysts like aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃) to generate the reactive electrophile. In the synthesis of 4-(2-hydroxyethyl)phenol from 2,6-di-tert-butylphenol, anhydrous tin tetrachloride is used as a catalyst for the oxyalkylation step google.com.

Transition-Metal Catalysts for C-S Bond Formation: While often challenging due to catalyst poisoning by thiols, transition-metal catalysis is a powerful tool for forming carbon-sulfur bonds nih.govnih.gov. Palladium-catalyzed cross-coupling reactions, for example, can be used to form aryl or vinyl thiols from their corresponding halides ias.ac.in. Nickel-based catalyst systems have also been developed for the synthesis of aryl alkyl thioethers nih.gov.

| Reaction Type | Catalyst Example | Precursor/Intermediate | Purpose of Catalyst |

|---|---|---|---|

| Hydrogenation/Reduction | Pd/C, Raney Nickel | 4-Acetoxyphenyl oxirane | Ring opening and reduction to an alcohol. |

| Friedel-Crafts Acylation | AlCl₃ | Phenol | Generates acylium ion for electrophilic attack. |

| Oxyalkylation | Anhydrous SnCl₄ | 2,6-di-tert-butylphenol | Activates ethylene oxide for reaction with the phenol. |

| C-S Cross-Coupling | Palladium or Nickel complexes | Aryl halides and thiols | Facilitates the formation of the carbon-sulfur bond. |

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This involves the careful selection of starting materials, solvents, and reagents to maximize efficiency and minimize waste and toxicity.

Key Green Chemistry Considerations:

Use of Bio-based Precursors: Utilizing starting materials derived from renewable resources is a core principle. Phenolic acids, which are abundant in plants, can serve as sustainable precursors for creating functional monomers for polymerization and potentially for fine chemical synthesis acs.orgnih.gov. Tyrosol itself is a naturally occurring compound found in olive oil, making it an attractive green starting material if sourced sustainably wikipedia.org.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Reactions like additions and rearrangements are preferred over substitutions and eliminations, which generate byproducts.

Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives (e.g., water, ethanol, or supercritical fluids) is crucial. For instance, developing metal-free synthesis methods for aryl ethers in water has been reported semanticscholar.org.

Catalysis: As discussed previously, using catalytic reagents in small amounts is superior to using stoichiometric reagents, as it reduces waste.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of visible-light photoredox catalysis for the arylation of thiols at room temperature is an example of a more energy-efficient approach nih.gov.

Waste Reduction: Optimizing reactions to achieve high yields and selectivity minimizes the formation of side products and reduces the need for extensive purification, thereby decreasing solvent use and waste generation. For example, air oxidation of thiols, sometimes accelerated by ultrasound, provides an efficient method for disulfide synthesis, which can be relevant in managing thiol side reactions rsc.org.

Control of water content is critical in many organic syntheses, and the preparation of this compound is no exception. Anhydrous (water-free) conditions are often necessary for reactions involving water-sensitive reagents or intermediates.

Necessity for Anhydrous Conditions:

Organometallic Reagents: Reactions involving organometallic reagents, such as Grignard reagents or organolithium compounds, must be conducted in anhydrous solvents because these reagents are strong bases that react readily with water.

Lewis Acid Catalysis: Many Lewis acid catalysts, like AlCl₃, are deactivated or decomposed by water. Therefore, Friedel-Crafts reactions must be performed under strict anhydrous conditions.

Protecting Group Chemistry: Certain steps involving the protection or deprotection of functional groups may require anhydrous conditions to prevent side reactions or reagent decomposition.

Thiol Chemistry: While not always requiring strictly anhydrous conditions, the handling of thiols and especially thiolates is often done under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Thiols can be oxidized by air to form disulfides, a common side product rsc.org.

Azeotropic Distillation: Azeotropic distillation is a technique used to remove water from a reaction mixture, thereby driving equilibrium reactions to completion. This is achieved by adding a solvent (an entrainer) that forms a low-boiling azeotrope with water.

Mechanism: The entrainer (e.g., toluene or benzene) and water distill together at a temperature lower than the boiling point of either component. The condensed vapor is collected in a Dean-Stark trap, where the water separates from the immiscible organic solvent. The organic solvent is then returned to the reaction flask, allowing for the continuous removal of water.

Application: This technique is particularly useful for esterification, acetal formation, and other condensation reactions where water is a byproduct. In the context of synthesizing precursors for this compound, it could be employed in steps involving ester formation for protecting group strategies or in any condensation step where the removal of water is necessary to shift the reaction equilibrium towards the product.

Comprehensive Analysis of Reaction Mechanisms and Kinetics

The unique bifunctional nature of this compound, possessing both a nucleophilic thiol group and an activated phenolic ring, allows for a diverse array of chemical transformations. A comprehensive analysis of the reaction mechanisms and kinetics associated with each functional group provides insight into its chemical behavior and potential applications.

The thiol (-SH) group is a versatile functional moiety known for its nucleophilicity and susceptibility to oxidation. Mechanistic studies of its reactions are crucial for understanding its role in various chemical and biological processes.

The oxidation of the thiol group in this compound can lead to the formation of either a disulfide or a sulfonic acid, depending on the nature and strength of the oxidizing agent.

The formation of a disulfide, bis(4-hydroxyphenethyl) disulfide, typically proceeds through a one-electron oxidation mechanism, often initiated by mild oxidizing agents or catalysts. This process involves the formation of a thiyl radical intermediate. Two thiyl radicals can then dimerize to form the disulfide bond. This reaction is a reversible process, and the disulfide linkage can be cleaved back to the thiol under reducing conditions.

In contrast, the oxidation to 4-(2-sulfoethyl)phenol, the corresponding sulfonic acid, is an irreversible process that requires stronger oxidizing agents, such as hydrogen peroxide or permanganate. The mechanism involves a series of oxidative steps, likely proceeding through sulfenic (-SOH) and sulfinic (-SO₂H) acid intermediates before reaching the final sulfonic acid (-SO₃H) state nih.gov. The anionic thiolate form is generally more reactive towards oxidation than the neutral thiol nih.gov. The reaction energetics are influenced by the surrounding medium, with polar ligands capable of lowering the reaction barriers nih.gov.

Table 1: Oxidative Products of this compound

| Oxidizing Agent | Predominant Product | Reaction Type |

| Mild (e.g., I₂, air) | bis(4-hydroxyphenethyl) disulfide | Reversible Dimerization |

| Strong (e.g., H₂O₂, KMnO₄) | 4-(2-sulfoethyl)phenol | Irreversible Oxidation |

Mechanistic Investigations of Thiol Group Reactions

Nucleophilic Additions and Conjugate Additions (e.g., Thiol-Ene Reactions)

The thiol group of this compound is a potent nucleophile, readily participating in addition reactions with electrophilic species. A prominent example is the thiol-ene reaction, a "click" chemistry process known for its high efficiency and stereoselectivity wikipedia.orgalfa-chemistry.com. This reaction involves the addition of the thiol across a carbon-carbon double bond (an ene).

The thiol-ene reaction can proceed via two primary mechanisms:

Radical Addition: Initiated by light, heat, or a radical initiator, a thiyl radical is formed wikipedia.orgalfa-chemistry.com. This radical then adds to the alkene in an anti-Markovnikov fashion to generate a carbon-centered radical. A subsequent chain-transfer step with another thiol molecule yields the thioether product and regenerates the thiyl radical, propagating the chain reaction wikipedia.orgnih.gov. The kinetics of this reaction are influenced by the concentrations of both the thiol and the alkene nih.gov.

Michael Addition (Conjugate Addition): In the presence of a base, the thiol is deprotonated to form a thiolate anion. This highly nucleophilic species can then attack an electron-deficient alkene (an α,β-unsaturated carbonyl compound, for instance) in a conjugate or 1,4-addition fashion masterorganicchemistry.comresearchgate.netsemanticscholar.org. The resulting enolate intermediate is subsequently protonated to yield the final thioether product masterorganicchemistry.com. The regioselectivity of this addition is governed by the electrophilicity of the β-carbon of the unsaturated system.

Table 2: Mechanistic Comparison of Thiol-Ene Reactions

| Mechanism | Initiator/Catalyst | Key Intermediate | Regioselectivity |

| Radical Addition | Light, Heat, Radical Initiator | Thiyl Radical | Anti-Markovnikov |

| Michael Addition | Base | Thiolate Anion | 1,4-Addition |

Role of Thiol in Covalent Adduct Formation with Biomacromolecules (Mechanistic Studies)

The nucleophilic nature of the thiol group in this compound makes it a prime candidate for covalent adduct formation with biomacromolecules, such as proteins. This process is of significant interest in the fields of toxicology and pharmacology. The primary mechanism involves the reaction of the thiol with electrophilic sites on proteins.

A common pathway for this covalent binding is the reaction of the thiol with quinone or semi-quinone species, which can be formed from the oxidation of catechols or other phenolic compounds nih.govnih.gov. These quinones are potent electrophiles that can readily react with the sulfhydryl group of cysteine residues in proteins, and similarly with the thiol of this compound nih.gov. The reaction proceeds via a Michael-type addition, forming a stable carbon-sulfur bond nih.gov.

Furthermore, the thiol group can form disulfide bridges with cysteine residues in proteins through thiol-disulfide exchange reactions nih.gov. This involves the nucleophilic attack of a thiolate on a disulfide bond, leading to the formation of a new disulfide and the release of a different thiol nih.govnih.gov. This process is crucial in protein folding and the regulation of protein function. The formation of such covalent adducts can alter the structure and function of the target protein nih.gov.

The phenolic hydroxyl group and the associated aromatic ring are key to another set of reactions characteristic of this compound. The hydroxyl group is a strongly activating, ortho-, para-directing substituent for electrophilic aromatic substitution libretexts.orgnih.gov.

The electron-donating nature of the hydroxyl group in this compound enhances the electron density of the aromatic ring, particularly at the ortho and para positions, making it highly susceptible to electrophilic attack.

Nitration: The nitration of phenols can be achieved under milder conditions than those required for benzene nih.govmasterorganicchemistry.combyjus.com. With dilute nitric acid, a mixture of ortho- and para-nitrophenols is typically formed byjus.com. The electrophile in this reaction is the nitronium ion (NO₂⁺), which is generated from nitric acid, often with the aid of a stronger acid like sulfuric acid masterorganicchemistry.com. The reaction mechanism involves the attack of the electron-rich aromatic ring on the nitronium ion to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion) nih.gov. Subsequent deprotonation restores the aromaticity of the ring masterorganicchemistry.com. Given that the para position is already substituted in this compound, nitration would be expected to occur at the positions ortho to the hydroxyl group.

Sulfonation: The sulfonation of phenols is a reversible reaction that typically uses concentrated sulfuric acid wikipedia.orgquora.com. The electrophile is sulfur trioxide (SO₃) or its protonated form wikipedia.org. The reaction is temperature-dependent; at lower temperatures, the ortho-isomer is favored, while at higher temperatures, the thermodynamically more stable para-isomer predominates quora.commlsu.ac.in. For this compound, sulfonation would be directed to the ortho positions. The mechanism is analogous to nitration, involving the formation of a sigma complex followed by deprotonation libretexts.org.

Halogenation: Phenols are readily halogenated even in the absence of a Lewis acid catalyst due to the highly activating nature of the hydroxyl group byjus.comwikipedia.org. Reaction with bromine water, for instance, can lead to polybromination libretexts.orgbyjus.com. To achieve mono-halogenation at the ortho positions of this compound, less polar solvents and controlled reaction conditions would be necessary byjus.com. The mechanism involves the attack of the phenol on the halogen (e.g., Br₂), which may be polarized by the solvent, to form the sigma complex, followed by deprotonation masterorganicchemistry.com.

Table 3: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Expected Position of Substitution |

| Nitration | Dilute HNO₃ | Ortho to -OH |

| Sulfonation | Concentrated H₂SO₄ | Ortho to -OH |

| Halogenation | Br₂ in non-polar solvent | Ortho to -OH |

Mechanistic Investigations of Phenolic Hydroxyl Group Reactions

Reductive Transformations of the Phenolic Moiety

The phenolic ring of this compound is susceptible to reduction, primarily through catalytic hydrogenation, which transforms the aromatic system into a saturated carbocycle. This process can yield either substituted cyclohexanones or cyclohexanols, depending on the chosen catalyst and reaction conditions. coaching-center.inlibretexts.org

Catalytic hydrogenation over metals like palladium or platinum is a common method for phenol reduction. coaching-center.in For 4-substituted phenols, this reaction can be steered to selectively produce the corresponding cyclohexanone. researchgate.net For instance, using a palladium-on-alumina (Pd/Al₂O₃) catalyst in a solvent such as 1,2-dichloroethane under hydrogen pressure has been shown to favor the formation of cyclohexanones while minimizing over-reduction to the alcohol. acs.orgnih.gov Applying this to this compound would likely yield 4-(2-Mercaptoethyl)cyclohexanone. A significant challenge in this transformation is the potential for the sulfur atom in the mercaptoethyl side chain to poison the metal catalyst, which may necessitate the use of sulfur-tolerant catalysts or protective group strategies.

Further reduction of the intermediate cyclohexanone, or direct reduction of the phenol under different conditions, leads to the formation of 4-(2-Mercaptoethyl)cyclohexanol. nih.gov The choice of catalyst plays a critical role in the stereochemical outcome of this reduction, a topic further explored in section 2.2.4.

Conversely, the Birch reduction, a method employing an alkali metal in liquid ammonia with an alcohol proton source, is generally not effective for phenols. coaching-center.inlibretexts.org The reaction conditions are strongly basic, leading to the deprotonation of the acidic phenolic hydroxyl group to form a phenoxide. quora.comaakash.ac.in This negatively charged species deactivates the aromatic ring toward the electron-addition steps required for the reduction mechanism. aakash.ac.in

Table 1: Potential Reductive Transformations of this compound

| Transformation | Reagents & Catalyst | Potential Product | Key Considerations |

|---|---|---|---|

| Selective Hydrogenation | H₂ (5 bar), 5% Pd/Al₂O₃, 1,2-Dichloroethane | 4-(2-Mercaptoethyl)cyclohexanone | Minimizes over-reduction to alcohol. acs.orgnih.gov Catalyst poisoning by sulfur is a risk. |

| Full Hydrogenation | H₂, Rhodium- or Palladium-based catalysts, various solvents | 4-(2-Mercaptoethyl)cyclohexanol | Yields saturated alcohol. Stereoselectivity is catalyst-dependent. nih.gov |

| Birch Reduction | Na or Li, liquid NH₃, EtOH | No reaction | Phenol deprotonates to phenoxide, inhibiting reduction. quora.comaakash.ac.in |

Etherification and Esterification Reactions

The phenolic hydroxyl group of this compound serves as a prime site for etherification and esterification reactions, enabling the synthesis of a wide array of derivatives. These reactions typically involve the nucleophilic attack of the oxygen atom on an electrophilic carbon.

Etherification is commonly achieved via the Williamson ether synthesis, where the phenol is first treated with a base (e.g., sodium hydroxide, potassium carbonate) to form the more nucleophilic phenoxide ion, followed by reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide). This method can be used to produce derivatives like 4-(2-Mercaptoethyl)anisole. The Ullmann condensation, which uses a copper catalyst to couple the phenol with an aryl halide, provides a route to diaryl ether derivatives. nih.gov

Esterification of the phenolic group can be readily accomplished by reacting it with acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base like pyridine or triethylamine to neutralize the acidic byproduct. For example, reaction with acetyl chloride would yield 4-(2-Mercaptoethyl)phenyl acetate. Carbonate esters can also be synthesized using reagents like phenyl chloroformate. mdpi.com

A critical consideration in these reactions is the competing nucleophilicity of the thiol group. Thiols are generally more nucleophilic than phenols, creating a potential for chemoselectivity issues. uobaghdad.edu.iq To achieve selective O-alkylation or O-acylation, reaction conditions must be carefully controlled, or a protecting group strategy for the thiol may be required.

Table 2: Representative Etherification and Esterification Reactions

| Reaction Type | Reagent | Base / Catalyst | Typical Product Structure |

|---|---|---|---|

| Etherification | Alkyl Halide (R-X) | K₂CO₃ or NaOH | 4-(2-Mercaptoethyl)phenyl alkyl ether |

| Esterification | Acyl Chloride (RCOCl) | Pyridine or Et₃N | 4-(2-Mercaptoethyl)phenyl ester |

| Esterification | Acid Anhydride ((RCO)₂O) | Pyridine or Et₃N | 4-(2-Mercaptoethyl)phenyl ester |

Tandem Reactions and Chemo-selective Transformations

The bifunctional nature of this compound, containing both a "soft" nucleophilic thiol and a "hard" nucleophilic phenol, presents both a challenge and an opportunity for synthetic chemists. Achieving chemo-selectivity—the selective reaction of one functional group in the presence of the other—is paramount for controlled synthesis.

The difference in acidity and nucleophilicity between the thiol and phenol groups can be exploited. The phenolic proton is more acidic than the thiol proton, allowing for selective deprotonation with a suitable base to form the phenoxide, which can then act as a nucleophile while the thiol remains protonated. Conversely, the thiol is a stronger nucleophile than the neutral phenol, allowing it to react preferentially with certain electrophiles under neutral or mildly acidic conditions.

For transformations where selectivity is difficult to achieve, protection/deprotection strategies are employed. Reagents have been developed for the highly selective protection of thiols in the presence of hydroxyl groups. For example, tosylacetylene can react chemoselectively with a thiol to afford a tosvinyl (Tsv) protected derivative, which is stable under various conditions but can be removed when desired. researchgate.net

The dual functionality also allows for the design of tandem reactions, where a single synthetic operation triggers multiple bond-forming events. For this compound, a hypothetical tandem reaction could involve an initial S-alkylation with a bifunctional electrophile, such as 2-chloroethyl bromide, followed by an intramolecular Williamson ether synthesis. In this sequence, the thiol would first displace one halogen, and subsequent addition of a base would promote deprotonation of the phenol and an intramolecular cyclization to form a sulfur-containing heterocyclic ether. Such strategies streamline synthesis by increasing molecular complexity in a single step. researchgate.net

Stereochemical Considerations in Derivatives

While this compound itself is an achiral molecule, its transformation into derivatives can readily introduce one or more stereocenters, making stereochemical control a crucial aspect of its synthetic chemistry.

A primary example arises from the catalytic hydrogenation of the aromatic ring, as discussed in section 2.2.2.2. The reduction of the planar phenol ring to a non-planar cyclohexanol ring generates two stereocenters: one at the carbon bearing the hydroxyl group (C1) and another at the carbon bearing the side chain (C4). This results in the formation of diastereomers, specifically cis and trans isomers, where the substituents are on the same or opposite faces of the ring, respectively.

Recent research has demonstrated that the diastereoselectivity of phenol hydrogenation can be effectively controlled and even switched by the choice of catalyst. nih.gov For many 4-substituted phenols, hydrogenation using a heterogeneous palladium catalyst (e.g., Pd/Al₂O₃) preferentially yields the thermodynamically more stable trans-cyclohexanol isomer. acs.orgresearchgate.net In contrast, employing rhodium-based catalysts often inverts the selectivity to favor the formation of the cis-isomer. acs.orgnih.gov This switchable diastereoselectivity provides powerful strategic access to different three-dimensional molecular scaffolds starting from the same precursor.

Table 3: Catalyst-Dependent Stereoselectivity in the Hydrogenation of 4-Substituted Phenols

| Catalyst System | Major Diastereomer | Reference |

|---|---|---|

| Palladium on Alumina (Pd/Al₂O₃) | trans-Cyclohexanol | acs.orgnih.gov |

Beyond ring reduction, stereocenters can be introduced through reactions on the side chain or by using chiral reagents to derivatize the functional groups, opening avenues for asymmetric synthesis and the creation of enantiomerically pure compounds.

Advanced Spectroscopic and Structural Elucidation

Solid-State Structural Analysis

While spectroscopic techniques define the molecular structure, solid-state analysis reveals how the molecules are arranged in a crystal lattice.

Single Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. If a suitable single crystal of 4-(2-Mercaptoethyl)phenol could be grown, SC-XRD analysis would provide precise data on bond lengths, bond angles, and torsional angles. nih.govredalyc.org This would confirm the connectivity established by NMR and reveal the preferred conformation of the mercaptoethyl side chain relative to the phenol (B47542) ring. Furthermore, SC-XRD would elucidate the intermolecular interactions, such as hydrogen bonding involving the phenolic -OH and the thiol -SH groups, which dictate the crystal packing. nih.gov As this compound is achiral, the concept of absolute stereochemistry does not apply.

Surface and Morphological Characterization in Hybrid Materials

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the morphology and structure of hybrid materials. SEM provides detailed information about the surface topography, while TEM offers insights into the internal structure, size, and distribution of nanoscale components.

In the context of hybrid materials involving phenolic compounds, these techniques are crucial for confirming the successful formation of desired nanostructures. For instance, in studies involving gold nanoparticles (AuNPs) functionalized with thiol-containing molecules, SEM and TEM are used to determine the size, shape, and aggregation state of the nanoparticles. Electron microscopy images can reveal whether the nanoparticles are monodispersed or aggregated, which is a critical factor for many applications. For example, the size and shape of AuNPs can be precisely determined from TEM images, with studies showing average sizes ranging from approximately 17 to 80 nm for spherically shaped nanoparticles. mdpi.comresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. mdpi.com This makes it an indispensable tool for characterizing the surface modification of hybrid materials.

When a molecule like this compound is anchored to a substrate, XPS can confirm the presence of its constituent elements (carbon, oxygen, and sulfur) on the surface. More importantly, high-resolution XPS scans of the S 2p, O 1s, and C 1s regions can provide information about the chemical bonding environment. For example, the binding energy of the sulfur peak can confirm the formation of a thiol-metal bond. In studies of self-assembled monolayers (SAMs) on gold surfaces, XPS is used to verify the bonding of the thiol group to the gold substrate. mdpi.com Furthermore, XPS can be used to determine the packing density and orientation of the molecules in the monolayer.

Table 1: Representative XPS Data for Thiol-Monolayers on Gold Surfaces

This table is interactive. Click on the headers to sort the data.

| Element | Binding Energy (eV) | Atomic Concentration (%) | Chemical State Assignment |

|---|---|---|---|

| Au 4f | 84.0 | 25 | Metallic Gold |

| C 1s | 284.8 | 50 | C-C, C-H |

| O 1s | 532.5 | 15 | C-O |

Note: The data in this table is illustrative and based on typical values found in the literature for similar thiol-based self-assembled monolayers on gold.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a powerful non-destructive technique for analyzing the crystalline structure of materials. It provides information about the crystal lattice, phase composition, and crystallite size. In the study of hybrid materials, XRD is essential for characterizing the inorganic component and understanding how it might be affected by the organic functionalization.

For hybrid materials composed of nanoparticles coated with organic molecules, XRD can be used to confirm the crystalline nature of the nanoparticle core. researchgate.net The diffraction pattern can identify the crystal structure (e.g., face-centered cubic for gold nanoparticles) and estimate the average crystallite size using the Scherrer equation. In studies of self-assembled monolayers on crystalline substrates, techniques like X-ray reflectivity (XRR), a related method, can provide precise information on the thickness, molecular tilt angles, and packing densities of the organic layer. mdpi.com

Physicochemical Characterization Beyond Basic Properties

Beyond the fundamental structural and compositional analysis, a deeper understanding of the physicochemical properties of hybrid materials is necessary to predict their behavior in various applications. Techniques that probe thermal stability and particulate system dynamics are crucial in this regard.

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net It is widely used to determine the thermal stability of materials and to study their decomposition kinetics.

Table 2: Illustrative TGA Data for a Polymer Functionalized with a Phenolic Compound

This table is interactive. Click on the headers to sort the data.

| Material | Onset of Decomposition (°C) | Temperature of Maximum Weight Loss (°C) | Residual Mass at 600°C (%) |

|---|---|---|---|

| Unmodified Polymer | 350 | 410 | 5 |

Note: The data in this table is hypothetical and serves to illustrate the typical changes observed upon functionalization.

Dynamic Light Scattering (DLS) and Zeta Potential Measurements for Particulate Systems

Dynamic Light Scattering (DLS) and zeta potential measurements are essential techniques for characterizing particles in a colloidal suspension. nih.gov DLS measures the hydrodynamic diameter of particles by analyzing the fluctuations in scattered light due to Brownian motion. utdallas.edu The zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion. chapman.eduresearchgate.net

For hybrid materials in the form of nanoparticles dispersed in a liquid, DLS is used to determine their size distribution and to monitor for any aggregation. nih.gov The surface functionalization of nanoparticles with molecules like this compound can significantly impact their hydrodynamic size and surface charge. Zeta potential measurements can confirm changes in the surface charge upon functionalization and predict the long-term stability of the nanoparticle suspension. A high absolute zeta potential value (typically > |30| mV) indicates good colloidal stability.

Table 3: Representative DLS and Zeta Potential Data for Functionalized Nanoparticles

This table is interactive. Click on the headers to sort the data.

| Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

|---|---|---|---|

| Bare Nanoparticles | 50 | 0.25 | -15 |

Note: The data presented is representative of typical results obtained for nanoparticles before and after surface functionalization.

Applications in Materials Science and Engineering

Polymeric Materials and Functionalized Macromolecules

Utilization as Monomeric Building Block for Polymer Synthesis

The dual functionality of 4-(2-mercaptoethyl)phenol allows it to serve as a valuable monomeric building block in various polymerization reactions. Both the thiol (-SH) and the phenolic hydroxyl (-OH) groups can participate in step-growth polymerizations, leading to the formation of polymers with unique backbone structures.

The thiol group can react with a variety of functional groups, such as isocyanates to form polythiourethanes or with epoxides and alkenes (via thiol-ene reactions) to produce polythioethers. Concurrently, the phenolic hydroxyl group can undergo reactions like etherification or esterification. This enables the synthesis of complex polymer architectures, including polyesters, polyethers, and poly(thioether)s. For instance, the polycondensation of this compound with dihalides or activated dienes can yield high-performance poly(phenylene thioether) derivatives, which are known for their thermal stability and chemical resistance.

The incorporation of both a flexible thioether linkage and a rigid aromatic ring directly into the polymer backbone allows for precise tuning of the material's final properties, such as its glass transition temperature (Tg), mechanical strength, and optical characteristics.

Post-Polymerization Functionalization via Thiol-based Reactions

Post-polymerization modification is a powerful strategy for introducing new functionalities into existing polymers. The thiol group of this compound is exceptionally well-suited for this purpose, particularly through highly efficient "click" chemistry reactions like the thiol-ene reaction. This reaction proceeds via a radical-mediated or base/nucleophile-initiated mechanism, allowing for the covalent attachment of the this compound molecule onto a polymer backbone that contains pendant alkene (carbon-carbon double bond) groups.

This process offers a straightforward method to graft phenolic functionalities onto a wide array of polymer scaffolds. The key advantages of this approach include:

High Efficiency and Specificity: The thiol-ene reaction is known for its high yields and minimal side reactions.

Mild Reaction Conditions: The modification can often be carried out under gentle conditions, preserving the integrity of the polymer backbone.

Versatility: A diverse range of polymers can be functionalized, provided they contain the necessary alkene handles.

By grafting this compound, material scientists can impart new properties to a base polymer, such as hydrophilicity, antioxidant capability, or a reactive site for further chemical transformations via the newly introduced phenol (B47542) group.

Modification of Epoxy and Phenolic Resins

The distinct reactivity of its two functional groups makes this compound a potent modifier for thermosetting resins like epoxy and phenolic resins.

Epoxy Resins: In epoxy formulations, the thiol group of this compound can act as a nucleophile, participating in the ring-opening reaction of the epoxide groups. This reaction forms a stable β-hydroxythioether linkage. When used as a co-curing agent or modifier, it can influence the crosslinking density, flexibility, and adhesion properties of the cured epoxy network. The presence of the phenol group can also enhance adhesion to various substrates and improve the thermal stability of the final material.

Phenolic Resins: Phenolic resins are produced through the condensation reaction of phenols with formaldehyde. The phenol group of this compound can be readily incorporated into the phenolic resin backbone during its synthesis. This introduces a flexible thioether side chain into the rigid, crosslinked network. Such modifications can lead to improved impact strength and toughness without significantly compromising the high thermal stability and chemical resistance characteristic of phenolic resins.

Development of High Refractive Index Polymers

High refractive index polymers (HRIPs) are critical materials for advanced optical applications, including lenses, optical adhesives, and coatings for optoelectronic devices. The refractive index of a polymer can be increased by incorporating structural features with high molar refractivity and low molar volume. The structure of this compound is ideal for this purpose, as it contains both a sulfur atom and an aromatic phenyl ring, both of which are known to significantly increase the refractive index of a material.

When used as a monomer, this compound facilitates the synthesis of sulfur-containing aromatic polymers, such as poly(thioether)s and poly(phenylene sulfide) derivatives. These polymers exhibit high refractive indices due to the high polarizability of the sulfur atoms and the dense packing of the aromatic rings. The combination of these structural elements allows for the creation of polymers with excellent optical transparency and refractive indices often exceeding 1.60, making them suitable for various high-performance optical components.

| Polymer Type | Key Structural Features | Typical Refractive Index (n) at 589 nm |

|---|---|---|

| Polymethyl Methacrylate (PMMA) | Aliphatic backbone | 1.49 |

| Polycarbonate (PC) | Aromatic (Bisphenol A) | 1.58 |

| Polystyrene (PS) | Aromatic (Phenyl rings) | 1.59 |

| Sulfur-Containing Poly(thioether sulfone) | Sulfur atoms, sulfone groups, alicyclic units | ~1.69 |

| Sulfur-Containing Poly(phenylene thioether) | Sulfur atoms, aromatic rings | >1.70 |

Incorporation into Flame-Retardant Formulations

The development of effective, halogen-free flame retardants is a significant area of materials research. The chemical structure of this compound suggests its potential as a reactive flame retardant. Phenolic compounds are known to promote the formation of a thermally stable layer of char when a material is exposed to fire. This char layer acts as a physical barrier, insulating the underlying polymer from the heat source and limiting the release of flammable volatile compounds into the gas phase.

The presence of sulfur within the molecule can further contribute to flame retardancy through synergistic effects. During pyrolysis, sulfur compounds can alter the decomposition pathway of the polymer, enhancing char formation and releasing non-flammable gases that dilute the oxygen supply to the flame. Incorporating this compound into a polymer matrix, either as a monomer or as a grafted additive, can therefore improve the fire safety of the material by increasing its char yield and reducing its flammability.

Synthesis of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on the surface of a solid substrate. The thiol group (-SH) is a well-established anchor for forming robust SAMs on noble metal surfaces such as gold, silver, and copper. This compound is an excellent candidate for forming functional SAMs where the surface properties are dictated by the terminal phenol group.

When a gold substrate is exposed to a solution of this compound, the thiol groups chemisorb onto the gold surface, forming a dense, organized monolayer. The molecules orient themselves with the alkyl chain and terminal phenol group pointing away from the surface. This creates a well-defined surface chemistry that can be used to control properties like wettability, adhesion, and biocompatibility. The exposed phenol groups make the surface hydrophilic and provide reactive sites for the subsequent covalent attachment of other molecules, making these SAMs a versatile platform for developing sensors, biosensors, and biocompatible coatings. The properties of these SAMs can be compared to those formed from similar aromatic thiols.

| Thiol Compound | Terminal Group | Approximate Film Thickness (Å) | Key Surface Characteristic |

|---|---|---|---|

| Thiophenol | -H (Phenyl) | ~4 | Hydrophobic |

| 4-Mercaptophenol | -OH (Phenol) | ~6 | Hydrophilic, H-bonding |

| 4-Mercaptobenzoic Acid | -COOH (Carboxylic Acid) | ~9 | Hydrophilic, Acidic, H-bonding |

| This compound | -OH (Phenol) | >6 (due to ethyl spacer) | Hydrophilic, increased flexibility |

Composite Materials and Coatings

While the bifunctional characteristics of this compound suggest potential utility in composite materials and coatings, specific research detailing its application in these areas is not extensively documented in publicly available literature. Conceptually, the thiol group could bond to metallic fillers or substrates, while the phenol group could interact with or be integrated into a polymer resin matrix. This could theoretically enhance adhesion or provide corrosion resistance. However, detailed studies and performance data for this compound in these specific roles are not available. General principles involving related compounds, such as phenol derivatives and mercaptan-functionalized molecules, are established in these fields. For instance, phenol derivatives are used as swelling agents and components in adhesion-promoting compositions for composites, and mercaptan-based compounds are recognized for their corrosion-inhibiting properties google.comjustia.commdpi.com.

There is no specific data available in the search results to detail the role of this compound in enhancing adhesion in composite matrices. Adhesion promoters for polymers often work by creating a compatible interface between dissimilar materials, such as a polymer matrix and a filler material specialchem.comspecialchem.com. While molecules with mercapto and phenol groups are known to be used in adhesion-promoting systems, specific research findings for this compound are absent justia.com.

Similarly, there is a lack of specific research findings on the use of this compound in anti-corrosion coating formulations. The general class of mercaptan compounds has been investigated for inhibiting corrosion on both ferrous and non-ferrous metals google.comgoogle.com. The protective mechanism often involves the formation of a self-assembled layer on the metal surface that acts as a barrier to corrosive agents. Polyphenols have also been explored as green alternatives for corrosion protection, valued for their ability to chelate iron and form a protective film mdpi.com. Despite the potential suggested by its functional groups, specific formulations and efficacy data for this compound in coatings are not detailed in the available literature.

Sensor Technology Development

The application of this compound in sensor technology, particularly in the fabrication of chemical sensors, is a more clearly defined area. Its utility stems from the strong affinity of the thiol group for noble metal surfaces, such as gold, which allows for the formation of highly ordered self-assembled monolayers (SAMs).

The fabrication of chemical sensors often relies on the precise modification of an electrode surface to make it selective and sensitive to a target analyte. This compound is well-suited for this purpose through the formation of SAMs on gold electrodes.

The thiol (-SH) end of the molecule chemisorbs onto the gold surface, creating a strong, covalent-like bond. This process results in a dense, well-organized monolayer where the molecules are oriented with the phenol groups pointing away from the surface. This exposed layer of phenol groups gives the sensor its specific chemical functionality. The phenolic surface can interact with various analytes through mechanisms like hydrogen bonding or π-π stacking.

This surface modification can be detected using electrochemical methods. When an analyte interacts with the phenol-terminated surface, it can alter the electrochemical properties of the interface, such as capacitance or charge transfer resistance. These changes can be measured, for example, by cyclic voltammetry or electrochemical impedance spectroscopy, providing a quantifiable signal corresponding to the analyte's concentration. The stability and organization of the SAM are crucial for the sensor's reproducibility and performance researchgate.net. The principle is foundational to many chemosensors, where different terminal functional groups on thiol-based SAMs are used to detect a wide array of chemical species colab.wsrsc.org.

Table 1: Conceptual Properties of a this compound-Based Chemical Sensor

| Property | Description | Rationale |

| Transducer Substrate | Gold (Au) | Strong affinity and bond formation with the thiol (-SH) group of the molecule, enabling stable SAM formation. |

| Immobilization Method | Self-Assembled Monolayer (SAM) | Spontaneous organization of molecules into a stable, ordered, single-molecule-thick layer upon immersion of the gold substrate in a solution of the compound. |

| Sensing Interface | Phenolic Hydroxyl (-OH) Groups | The terminal phenol groups are exposed to the sample and provide the active sites for analyte interaction. |

| Potential Analytes | Amines, Nitroaromatics, Hydrogen Peroxide | Molecules capable of hydrogen bonding or other electronic interactions with the phenol ring and hydroxyl group. |

| Detection Principle | Electrochemical (e.g., Voltammetry, Impedance Spectroscopy) | Binding or interaction of the analyte with the phenolic surface alters the electron transfer properties at the electrode-solution interface, generating a measurable signal. |

| Key Advantage | High Stability and Reproducibility | The well-defined and stable nature of the SAM leads to reliable sensor performance. |

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the analysis of 4-(2-Mercaptoethyl)phenol, providing the necessary separation from complex sample components. The choice of technique is often dictated by the sample matrix, the required sensitivity, and the analytical objective.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection of Derivatized Analytes

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. However, the inherent polarity and potential for thermal degradation of the phenolic and thiol groups in this compound make direct GC-MS analysis challenging. To overcome these limitations, chemical derivatization is a mandatory step to increase the analyte's volatility and thermal stability.

Silylation is a common derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl and thiol groups. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. This process reduces the polarity of the analyte, making it amenable to GC separation. The mass spectrometer then allows for sensitive detection and structural confirmation of the derivatized this compound. While specific studies on this compound are not prevalent, the general principles of phenol (B47542) and thiol analysis by GC-MS strongly suggest the necessity of such derivatization for successful analysis.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for the analysis of less volatile and thermally labile compounds like this compound, often without the need for derivatization. The separation is typically achieved on a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol.

Several detection modes can be employed with HPLC for the analysis of this compound:

UV-Visible Detection: The phenolic ring in the molecule allows for detection by UV-Vis spectrophotometry. The wavelength of maximum absorbance would need to be determined to optimize sensitivity.

Fluorescence Detection: For enhanced sensitivity and selectivity, derivatization with a fluorescent tagging reagent can be performed prior to HPLC analysis. Reagents that react with either the phenolic hydroxyl or the thiol group, such as dansyl chloride or o-phthalaldehyde (B127526) (OPA) in the presence of an amine, can be utilized. This approach is particularly useful for trace-level analysis in complex biological or environmental samples.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest degree of sensitivity and specificity. This allows for the accurate quantification of this compound and the confirmation of its identity based on its mass-to-charge ratio and fragmentation pattern.

Thin Layer Chromatography (TLC) with Enhanced Derivatization

Thin Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis of this compound and for monitoring the progress of chemical reactions. The separation is performed on a stationary phase (e.g., silica (B1680970) gel) with a suitable mobile phase.

Due to the likely colorless nature of the compound, visualization on the TLC plate requires a post-chromatographic derivatization step. Several spray reagents can be used to produce colored or fluorescent spots:

Ninhydrin: While typically used for amino acids, it can also react with primary amines and thiols to produce a colored product.

Potassium Permanganate: This oxidizing agent will react with the phenol and thiol groups, resulting in a yellow-brown spot on a purple background.

Vanillin-Sulfuric Acid: This reagent is known to react with phenols to produce colored spots upon heating.

Iodine Vapor: General-purpose visualization for many organic compounds.

The choice of reagent will depend on the desired sensitivity and the potential for interference from other components in the sample.

Sample Preparation and Derivatization Strategies

Effective sample preparation is critical to remove interfering substances from the matrix and to concentrate the analyte before instrumental analysis. The strategy employed will depend on the nature of the sample (e.g., biological fluid, environmental water, chemical reaction mixture).

Solid-Phase Extraction (SPE) Protocols for Matrix Cleanup

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and pre-concentration of analytes from complex liquid samples. For this compound, which possesses both polar and non-polar characteristics, a variety of SPE sorbents could be applicable.

A typical SPE protocol would involve the following steps:

Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) followed by water or a buffer to match the sample matrix.

Loading: The sample is passed through the SPE cartridge, where this compound is retained on the sorbent.

Washing: The cartridge is washed with a solvent that removes interfering compounds but leaves the analyte bound to the sorbent.

Elution: A stronger solvent is used to desorb and collect the purified this compound.

The selection of the appropriate sorbent (e.g., reversed-phase C18, mixed-mode cation exchange) and the optimization of the wash and elution solvents are crucial for achieving high recovery and a clean extract.

Chemical Derivatization for Enhanced Detection Sensitivity

As mentioned previously, chemical derivatization plays a key role in the analysis of this compound, particularly for GC-MS and sensitive HPLC-fluorescence detection. The dual functional groups (phenol and thiol) offer multiple avenues for derivatization.

For GC-MS: Silylation is the most common approach. The reaction conditions (solvent, temperature, and time) would need to be optimized to ensure complete derivatization of both the phenolic hydroxyl and the thiol group.

For HPLC-Fluorescence: A variety of fluorescent labeling reagents are available that can selectively react with either the phenol or the thiol group. The choice of reagent will influence the excitation and emission wavelengths for detection. It is important to ensure that the derivatization reaction is complete and that any excess reagent is removed or does not interfere with the chromatographic analysis.

The following table summarizes potential derivatization reagents for this compound:

| Analytical Technique | Functional Group Targeted | Derivatization Reagent Class | Example Reagent | Purpose |

| GC-MS | Phenol & Thiol | Silylating Agents | BSTFA, MTBSTFA | Increase volatility and thermal stability |

| HPLC-Fluorescence | Phenol | Dansylating Agents | Dansyl Chloride | Introduce a fluorescent tag |

| HPLC-Fluorescence | Thiol | Thiol-Specific Reagents | o-Phthalaldehyde (OPA) | Introduce a fluorescent tag |

Electrochemical Detection Methods

Electrochemical methods offer a sensitive and selective alternative for the detection of this compound. These techniques are based on the oxidation or reduction of the analyte at an electrode surface. Both the phenolic and thiol moieties of this compound are electrochemically active.

The electrochemical detection of phenolic compounds typically involves a 2-electron/2-proton oxidation to form a quinone species. nih.gov However, this process can sometimes lead to the formation of polymeric films on the electrode surface, a phenomenon known as fouling. nih.gov The electrochemical oxidation of thiophenol has been shown to occur at the sulfur atom. kuleuven.be

Voltammetric techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), are commonly employed for the analysis of electroactive species. nih.govresearchgate.net These methods can provide information about the redox properties of the analyte and can be used for quantitative analysis. The choice of electrode material is crucial for obtaining a sensitive and stable response. Glassy carbon electrodes (GCEs) and platinum electrodes are often used, and their surfaces can be modified to enhance their performance. researchgate.net For instance, electrodes modified with polymeric films have been used for the voltammetric analysis of phenolic antioxidants. mdpi.com

The electrochemical behavior of this compound would likely involve the oxidation of both the phenol and thiol groups. The oxidation of the phenolic hydroxyl group may proceed to form a phenoxy radical, which could then be further oxidized to a quinone. nih.gov The thiol group can be oxidized to form a disulfide or other sulfur-containing species. The specific oxidation potentials and mechanisms would depend on the experimental conditions, such as pH and the nature of the supporting electrolyte.

Validation of Non-Clinical Analytical Methods

The validation of analytical methods used in non-clinical studies is essential to ensure the reliability and integrity of the data generated. bioanalysis-zone.comnih.gov Regulatory bodies like the Food and Drug Administration (FDA) and international guidelines such as those from the International Council for Harmonisation (ICH) provide a framework for the validation of analytical procedures. amsbiopharma.comeuropa.euich.org

A validation protocol should be established before the validation study, outlining the performance characteristics to be evaluated and the acceptance criteria. gmp-compliance.orgpropharmagroup.com The validation report then summarizes the results of the study. gmp-compliance.org The core parameters for analytical method validation include specificity, linearity, accuracy, precision, range, and robustness. amsbiopharma.comscielo.brglobalresearchonline.net

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities or matrix components. amsbiopharma.comglobalresearchonline.net

Linearity demonstrates the direct proportionality between the concentration of the analyte and the analytical signal over a defined range. amsbiopharma.com A minimum of five concentrations is typically recommended to establish linearity. ich.org

Accuracy refers to the closeness of the test results to the true value. amsbiopharma.compharmaguideline.com It is often determined by recovery studies using spiked samples. propharmagroup.com

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. amsbiopharma.compharmaguideline.com It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision).

Range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. scielo.br

Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. americanpharmaceuticalreview.com

Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. americanpharmaceuticalreview.com

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. amsbiopharma.compharmaguideline.com

Table 3: Key Validation Parameters for Non-Clinical Analytical Methods

| Validation Parameter | Description | Common Acceptance Criteria (Example) |

|---|---|---|

| Specificity | Ability to measure the analyte in the presence of interferences. amsbiopharma.com | No significant interference at the retention time of the analyte. |

| Linearity | Proportional relationship between concentration and response. amsbiopharma.com | Correlation coefficient (r²) ≥ 0.99. |

| Accuracy | Closeness of results to the true value. amsbiopharma.com | Recovery of 98-102% for drug substance. |

| Precision | Agreement among repeated measurements. amsbiopharma.com | RSD ≤ 2%. |

| Range | Concentration interval where the method is precise, accurate, and linear. scielo.br | Typically 80-120% of the test concentration for an assay. scielo.br |

| LOD/LOQ | Lowest concentration that can be detected/quantified. americanpharmaceuticalreview.com | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |

| Robustness | Resistance to small variations in method parameters. amsbiopharma.com | System suitability parameters remain within limits. |

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide insights into electronic structure, molecular properties, and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine ground-state electronic parameters such as molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), geometric parameters like bond lengths and angles, and dipole moments.

For a molecule like 4-(2-Mercaptoethyl)phenol, DFT studies would focus on how the electron density is distributed across the aromatic ring, the phenolic hydroxyl group, and the mercaptoethyl side chain. The energies of the HOMO and LUMO are particularly important as they provide insights into the molecule's reactivity, including its susceptibility to electrophilic and nucleophilic attack. Molecular electrostatic potential (MESP) maps, also derived from DFT calculations, visualize the charge distribution and are useful for identifying regions prone to intermolecular interactions. The accuracy of DFT calculations is highly dependent on the choice of functional and basis set.

Semi-Empirical Methods for Molecular Properties

Semi-empirical quantum chemistry methods are based on the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data to simplify calculations. This approach makes them computationally much faster than ab initio methods, allowing for the study of larger molecules. Methods like AM1, PM3, and MNDO are used to calculate molecular properties such as heats of formation, dipole moments, ionization potentials, and molecular geometries. While these methods are faster, their accuracy can be lower if the molecule under study differs significantly from the compounds used for their parameterization.

Prediction of Acidity (pKa) of Thiol and Phenol (B47542) Moieties

The acidity, or pKa value, is a critical parameter that influences the physicochemical properties of a molecule in solution. Computational chemistry offers various protocols to predict pKa values. A common approach involves calculating the Gibbs free energy change (ΔG°) for the deprotonation reaction in a solvent, often using a polarizable continuum model (PCM) or other solvation models to simulate the aqueous environment.

For this compound, separate calculations would be required to predict the pKa of the acidic phenolic proton and the thiol proton. DFT methods, such as B3LYP, M06-2X, and CAM-B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are frequently employed for these calculations. Direct calculations can sometimes yield significant errors, but correlation methods that compare the calculated Gibbs energy difference against experimental pKa values for a set of similar compounds can produce highly accurate predictions, with mean absolute errors as low as 0.26 pKa units. The inclusion of explicit solvent molecules in the calculation can also improve accuracy.

Table 1: Common Functionals and Solvation Models for pKa Prediction of Phenols This table is generated based on methodologies described in the sources and does not represent specific data for this compound.

| Functional | Solvation Model | Basis Set | Reference |

|---|---|---|---|

| M06-2X | PCM | 6-311++G(d,p) | |

| B3LYP | PCM / SMD | 6-311++G(d,p) | |

| CAM-B3LYP | SMD | 6-311+G(d,p) |

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide detailed insights into the conformational dynamics and intermolecular interactions of a molecule like this compound in various environments, such as in solution or interacting with a surface.

An MD simulation requires a force field, which is a set of parameters that defines the potential energy of the system. The simulation then solves Newton's equations of motion for the system, yielding a trajectory that describes how the positions and velocities of particles change over time. From this trajectory, various structural and dynamic properties can be analyzed. For instance, simulations could explore the preferred conformations of the mercaptoethyl side chain relative to the phenol ring and study how the molecule interacts with solvent molecules.

Elucidation of Reaction Mechanisms via Computational Chemistry